Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen

Description

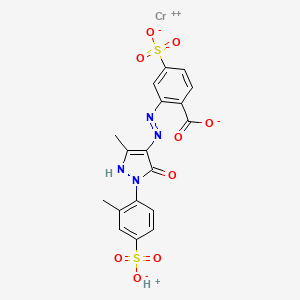

Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen is a chromium(III)-based coordination complex used primarily as a metallized azo dye. Its structure comprises:

- A chromium(III) ion coordinated to two azo-linked ligands.

- Pyrazolone-derived azo groups: The pyrazolone moiety (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl) provides conjugation for color absorption and chelation sites for chromium.

- Sulfonated aromatic rings: The 2-methyl-4-sulfophenyl and 4-sulfobenzoato groups enhance solubility in aqueous media and stability via sulfonate (-SO₃⁻) groups.

- Hydrogen counterion: Balances the anionic chromate complex, distinguishing it from sodium or ammonium salts of similar compounds.

This compound is likely utilized in textile dyeing or pigment applications, where its structural features contribute to color fastness and resistance to photodegradation .

Properties

CAS No. |

68966-99-4 |

|---|---|

Molecular Formula |

C18H14CrN4O9S2 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

chromium(2+);hydron;2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |

InChI |

InChI=1S/C18H16N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q;+2/p-2 |

InChI Key |

JIWTZUHSWQGEJT-UHFFFAOYSA-L |

Canonical SMILES |

[H+].CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Cr+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this chromate complex involves two main stages:

Synthesis of the azo ligand precursors : This involves diazotization of aromatic amines followed by azo coupling with pyrazolyl derivatives bearing substituents such as methyl, oxo, and sulfophenyl groups.

Complexation with chromate ions : The azo ligands are then reacted with chromium salts (commonly chromate or dichromate salts) under controlled pH and temperature to form the chromate complex with hydrogen counter ions.

Preparation of Azo Ligands

The azo ligands in this compound contain 4,5-dihydro-3-methyl-5-oxo-1H-pyrazolyl moieties linked via azo (-N=N-) bonds to sulfophenyl and sulfobenzoato groups. The preparation involves:

Diazotization : Aromatic amines such as 2-methyl-4-aminobenzenesulfonic acid are diazotized with sodium nitrite in acidic conditions at low temperature (0-5°C).

Azo Coupling : The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole derivatives under alkaline conditions to form the azo bond. The coupling position is typically at the 4-position of the pyrazole ring.

This step yields the azo ligands with sulfonate groups enhancing water solubility and providing sites for metal coordination.

Chromate Complex Formation

Once the azo ligands are prepared, the chromate complex is formed by:

Mixing the azo ligand solution with chromate source : Potassium chromate or sodium chromate solutions are added to the ligand solution under stirring.

pH Control : The reaction is maintained at a slightly acidic to neutral pH to favor complex formation and prevent precipitation of chromium hydroxides.

Temperature : Moderate temperatures (25-50°C) are used to facilitate complexation without decomposition.

Isolation : The complex precipitates or is isolated by solvent evaporation, filtration, and drying.

Example Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Methyl-4-aminobenzenesulfonic acid + NaNO2 + HCl (0-5°C) | Diazotization to form diazonium salt |

| 2 | Diazotized solution + 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole (pH 8-9) | Azo coupling reaction |

| 3 | Azo ligand solution + K2CrO4 (pH 5-7, 30°C) | Complexation with chromate ions |

| 4 | Filtration and drying | Isolation of Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen |

Research Discoveries and Notes

The sulfonate groups on the ligands increase the water solubility and stabilize the chromate complex in aqueous media.

The hydrogen counter ion in the complex indicates a monoanionic chromate species balancing the charge of the ligands.

The azo linkage and pyrazolyl oxo groups coordinate strongly to chromium, enhancing color fastness and stability, which is important for dye applications.

Complexation conditions such as pH and temperature critically influence product purity and yield.

Variations in the sulfophenyl substituent position can alter the complex's electronic properties and solubility.

Data Table: Key Parameters in Preparation

| Parameter | Typical Range/Value | Effect on Preparation |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 8–9 | Ensures azo coupling efficiency |

| Chromate Complex pH | 5–7 | Avoids chromium hydroxide precipitation |

| Reaction Temp. | 25–50 °C | Balances reaction rate and product stability |

| Reaction Time | 1–3 hours | Sufficient for complete complexation |

Summary of Preparation Methods from Varied Sources

PubChem and ChemicalBook entries confirm the azo ligand synthesis via diazotization and azo coupling followed by chromate complexation.

The complex is often isolated as a hydrogen salt form, indicating partial protonation balancing the anionic chromate and sulfonate groups.

Reactive Orange 33 and Acid Yellow 121 dyes share similar synthetic routes, providing a reliable framework for preparing this chromate complex.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromate ion can undergo redox reactions, acting as an oxidizing agent.

Substitution: The azo dye component can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens, acids, and bases can be used under various conditions.

Major Products

Oxidation: The major products would include oxidized forms of the azo dye and reduced forms of the chromate ion.

Substitution: Substituted derivatives of the azo dye, depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a catalyst in organic reactions due to its redox properties.

Analytical Chemistry: It can serve as a reagent for the detection and quantification of various analytes.

Biology and Medicine

Biological Staining: The azo dye component can be used for staining biological tissues.

Drug Development:

Industry

Dyeing: Used in the textile industry for dyeing fabrics.

Pigments: Employed as pigments in paints and coatings.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Redox Reactions: The chromate ion can participate in redox reactions, altering the oxidation state of other molecules.

Binding to Biological Molecules: The azo dye component can bind to proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Structural Comparison

Key Structural Differences :

- Substituent Groups : The target compound’s 2-methyl-4-sulfophenyl group increases steric bulk and solubility compared to phenyl (e.g., 72275-69-5) or chlorophenyl (85959-80-4) derivatives .

- Counterions : Sodium salts (e.g., 72275-69-5) exhibit higher water solubility than hydrogen-counterion complexes due to ionic dissociation .

- Ligand Symmetry : Compounds like 93783-62-1 use asymmetrical ligands, which may alter chromophore properties compared to symmetrical analogs .

Physicochemical Properties

Notable Trends:

- Solubility : Sodium-counterion complexes (e.g., 72275-69-5) dissolve more readily than hydrogen analogs, critical for dye formulation .

- Thermal Stability : Sulfonate and azo groups enhance stability, as seen in 72275-69-5’s boiling point of 203°C .

- Toxicity : Chromium(III) complexes are less toxic than Cr(VI) compounds (e.g., dichromates in ) but still require handling precautions .

Biological Activity

Chromate(1-), specifically the compound (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4)-), hydrogen (CAS No. 68966-99-4), is a complex organic-inorganic compound that has garnered attention for its potential biological activities. This compound features a chromate ion complexed with an azo dye derivative, which includes a pyrazolone ring and sulfonate groups. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

The molecular formula of this compound is with a molecular weight of 546.5 g/mol. It exhibits properties typical of azo compounds, which are known for their vivid colors and potential applications in various fields, including pharmaceuticals and dyes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 546.5 g/mol |

| CAS Number | 68966-99-4 |

| IUPAC Name | Chromium(2+);hydron;2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of chromate compounds, particularly against various bacterial strains. The synthesized derivatives of pyrazolone, including those similar to Chromate(1-), have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve interference with bacterial cell wall synthesis and enzyme inhibition.

Enzyme Inhibition

Chromate(1-) has also been evaluated for its enzyme inhibitory properties. Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The anticancer properties of azo compounds have been a subject of interest due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of pyrazolone can inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death . The specific mechanisms by which Chromate(1-) exerts these effects remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of chromate compounds. Chronic exposure to chromium compounds has been associated with various health risks, including carcinogenicity and organ toxicity . Therefore, understanding the balance between therapeutic efficacy and safety is critical in developing applications for Chromate(1-).

Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial efficacy of synthesized pyrazolone derivatives, Chromate(1-) was tested against multiple bacterial strains. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

| Escherichia coli | 10 |

The compound demonstrated significant activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its selective antibacterial properties.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of Chromate(1-) derivatives:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Urease | 65 |

These findings suggest that Chromate(1-) could be a candidate for further development as an enzyme inhibitor in therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this chromate-based azo compound to improve yield and purity?

- Methodology :

- Multi-step synthesis : Start with coupling the pyrazolone and sulfobenzoate precursors via azo bond formation under controlled pH (5–7) and temperature (0–5°C) to minimize side reactions. Use diazotization followed by coupling in aqueous media .

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate intermediates. Confirm purity via TLC (Rf values) and UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophores) .

- Yield optimization : Adjust stoichiometry of Cr³⁺ ions during coordination to ensure complete complexation, monitored by EDTA titration .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~3.0 ppm). Assign pyrazolone carbonyl signals (δ ~165–170 ppm) .

- X-ray crystallography : Single-crystal analysis confirms Cr³⁺ coordination geometry (octahedral) and bond lengths (Cr–O: ~1.89–1.95 Å; Cr–N: ~2.01–2.10 Å) .

- Mass spectrometry : ESI-MS in negative ion mode detects molecular ion peaks [M–H]⁻ and fragment ions (e.g., sulfonate loss: m/z –80) .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodology :

- Stability assays : Incubate solutions at pH 2–12 for 24 hours. Monitor degradation via UV-Vis (absorbance loss at λmax) and HPLC (retention time shifts).

- Findings : Stability peaks at pH 6–8 due to sulfonate group ionization. Acidic conditions (pH <4) promote azo bond cleavage; alkaline conditions (pH >10) degrade the chromate complex .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), and predict redox potentials. Compare with cyclic voltammetry data (Cr³⁺/Cr²⁺ redox couples at –0.2 to +0.3 V vs. Ag/AgCl) .

- Molecular docking : Simulate interactions with biomolecules (e.g., serum albumin) using AutoDock Vina to identify binding sites (ΔG ~–8 to –10 kcal/mol) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodology :

- Cellular assays : Treat cell lines (e.g., HeLa, MCF-7) with 10–100 µM compound. Assess cytotoxicity via MTT assay and ROS generation via DCFH-DA fluorescence.

- Protein binding studies : Use fluorescence quenching (e.g., BSA-Trp residue quenching) to determine binding constants (Kb ~10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .

Q. What experimental designs address contradictions in reported data on its environmental persistence?

- Methodology :

- Microcosm studies : Expose soil/water systems to 1–10 ppm compound. Track degradation via LC-MS/MS and quantify metabolites (e.g., sulfanilic acid).

- Contradiction resolution : Compare photolysis rates (UV light vs. natural sunlight) and microbial degradation pathways (aerobic vs. anaerobic conditions) to reconcile discrepancies in half-life (t½ = 7–30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.